Bromoethyl-2-naphthyl ketone

Description

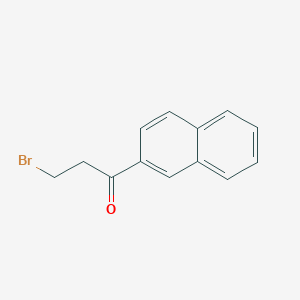

Bromoethyl-2-naphthyl ketone is an organic compound featuring a naphthalene ring substituted at the 2-position with a ketone group bearing a bromoethyl moiety. Structurally, it can be represented as 2-(bromoethyl)-1-naphthalenone, where the bromine atom is attached to an ethyl chain connected to the carbonyl carbon. This compound falls under the category of aromatic ketones, which are characterized by their conjugated π-electron systems and reactivity in substitution or addition reactions. The IUPAC nomenclature for such compounds follows definitive rules for ketones, as exemplified by analogous structures like 1-chloro-2-naphthyl ketone and 2-bromo-1-naphthyl ketone .

However, analogous brominated ketones, such as 1-adamantyl bromomethyl ketone, are synthesized via halogenation using reagents like N-bromosuccinimide (NBS) under reflux conditions . Extrapolating this methodology, this compound could be prepared through bromination of an ethyl-2-naphthyl ketone precursor or via Friedel-Crafts acylation of 2-naphthol derivatives.

Properties

Molecular Formula |

C13H11BrO |

|---|---|

Molecular Weight |

263.13 g/mol |

IUPAC Name |

3-bromo-1-naphthalen-2-ylpropan-1-one |

InChI |

InChI=1S/C13H11BrO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |

InChI Key |

VZNHIXXEPWZKEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCBr |

Origin of Product |

United States |

Scientific Research Applications

Applications in Chemical Synthesis

-

Building Block for Complex Molecules:

Bromoethyl-2-naphthyl ketone serves as a valuable intermediate in the synthesis of more complex organic compounds. It can undergo various reactions such as nucleophilic substitutions and cyclizations to generate diverse heterocycles and functionalized naphthalene derivatives . -

Synthesis of Dihydronaphthofurans:

Recent studies have demonstrated that this compound can be utilized in the synthesis of dihydronaphthofurans through Michael addition reactions, which are pivotal in constructing biologically active compounds .

Applications in Analytical Chemistry

-

High-Performance Liquid Chromatography (HPLC):

This compound is analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility). This method allows for the efficient separation and quantification of the compound in various samples, making it suitable for pharmacokinetic studies . -

Detection of Tetra-Acids:

In analytical applications, this compound has been used to determine the concentration of tetra-acids in calcium naphthenate deposits, showcasing its utility in environmental chemistry .

Applications in Medicinal Chemistry

-

Anticancer Research:

This compound derivatives have shown potential anticancer activities. Research indicates that modifications to this compound can lead to new therapeutic agents targeting cancer cell lines. For instance, compounds derived from this compound have been evaluated for their antiproliferative effects against various cancer cell lines, including MCF-7 and HeLa cells . -

Synthesis of Bioactive Molecules:

The compound is also explored as a precursor for synthesizing bioactive molecules that exhibit significant biological activities, including anti-inflammatory and antioxidant properties .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The presence of the bromoethyl group and the naphthyl framework significantly influences physical properties such as melting point, solubility, and spectroscopic characteristics. Below is a comparative analysis with adamantyl and phenyl-based analogs:

Key Observations:

- Melting Points: Adamantyl derivatives exhibit higher melting points (e.g., 326–376 K) due to their rigid, cage-like structure enhancing crystal packing. This compound, with a planar naphthyl group, may have a lower melting point (predicted 340–360 K) due to reduced symmetry.

- Spectroscopy: The carbonyl stretch (C=O) in IR is consistent across ketones (~1700 cm⁻¹). Bromine substituents show distinct C–Br stretches (~650–750 cm⁻¹). In NMR, the bromoethyl group’s -CH₂Br protons resonate near δ 4.3–4.5, while naphthyl protons appear in the aromatic region (δ 7.0–8.5).

Reactivity and Functional Group Comparisons

(a) Bromoethyl vs. Bromomethyl Groups

- 1-Adamantyl bromomethyl ketone undergoes nucleophilic substitution at the brominated methyl group due to the proximity of the electron-withdrawing carbonyl, enhancing the leaving-group ability of bromide .

- In This compound , the bromine is on an ethyl chain, which may reduce reactivity compared to bromomethyl due to increased steric hindrance and reduced electrophilicity.

(b) Naphthyl vs. Adamantyl/Phenyl Backbones

- Naphthyl groups offer extended conjugation, increasing UV absorption and stabilizing the ketone via resonance. This contrasts with adamantyl’s non-aromatic, rigid structure, which prioritizes steric effects.

- Phenyl analogs (e.g., bromoethylbenzene derivatives) lack the fused aromatic system of naphthyl, leading to differences in solubility and electronic properties.

Comparison with Halogenated Naphthyl Ketones

- 1-Chloro-2-naphthyl ketone : Chlorine’s lower electronegativity compared to bromine results in slower substitution reactions. The naphthyl backbone here mirrors this compound, but the halogen’s position (directly on the ring vs. ethyl chain) alters reactivity.

- ETHYL 2-(6-BROMO-2-NAPHTHYLOXY)ACETATE : This compound features bromine on the naphthyl ring rather than the ethyl chain, making it more analogous to aryl bromides. Its reactivity in esterification or hydrolysis differs from this compound’s ketone-based reactions.

Preparation Methods

Reaction Mechanism and Key Steps

The most well-documented method for synthesizing bromoethyl-2-naphthyl ketone involves a two-step sequence:

-

Bromination of (6-Methoxy-2-Naphthyl)-Ethyl-Ketone (II):

Compound II undergoes bromination with elemental bromine (Br₂) in an inert solvent such as 1,2-dichloroethane at temperatures between -10°C and +15°C. This step produces (5-bromo-6-methoxy-2-naphthyl)-(1-bromoethyl)-ketone (III), albeit with non-selective bromination at both the aromatic ring and the ethyl side chain. -

Selective Debromination via Acid-Catalyzed Rearrangement:

Compound III is reacted with an equimolar quantity of the starting material (II) in the presence of an acid catalyst (e.g., HBr or HCl). This step selectively removes the bromine atom from the aromatic ring while retaining the bromoethyl group, yielding this compound (I).

Optimization Insights:

-

Solvent Choice: 1,2-Dichloroethane is preferred due to its inertness and ability to dissolve both reactants and intermediates.

-

Temperature Control: Maintaining subzero temperatures (-10°C) during bromination minimizes side reactions, while subsequent steps proceed at +15°C.

-

Catalyst Efficiency: In situ-generated HBr from the first bromination step often suffices to catalyze the debromination, eliminating the need for external catalysts.

Yield and Scalability

Industrial-scale implementations report yields exceeding 80% when using optimized stoichiometric ratios (2:1 Br₂:II) and rigorous temperature control. For example, a 77.5 mmol batch of II produced 96% conversion to III, with subsequent debromination achieving 78% isolated yield of I.

Alternative Synthetic Pathways and Modifications

Ketal-Protected Intermediates

To enhance reaction selectivity, ketals of compound II (e.g., 2-ethyl-2-(6-methoxy-2-naphthyl)-1,3-dioxolane-4(R),5(R)-dicarboxylic acid dimethylester) are brominated under similar conditions. The ketal group stabilizes the intermediate, facilitating easier purification and higher enantiomeric purity (RRS:RRR = 91.5:8.5). Post-bromination, the ketal is hydrolyzed to yield the free ketone.

Bromine Acceptors in Debromination

Phenol and m-cresol are employed as bromine acceptors to drive the debromination equilibrium toward product formation. For instance, adding 464.7 mmol of phenol to a reaction mixture containing III and II increased the yield of I by 22% compared to uncatalyzed reactions.

Comparative Analysis with Related Compounds

Bromomethyl-2-Naphthyl Ketone (CAS 613-54-7)

While this compound and its methyl analogue share similar reactivity profiles, their synthesis diverges significantly:

The ethyl derivative’s longer carbon chain necessitates stricter temperature control to prevent polymerization, whereas the methyl analogue is more prone to over-bromination .

Q & A

Q. What safety protocols are essential for handling this compound in large-scale reactions?

- Answer :

- PPE : Nitrile gloves, face shields, and fume hoods prevent skin/eye contact and inhalation.

- Neutralization : Treat waste with .

- Emergency Protocols : Immediate ethanol rinsing for spills to deactivate brominated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.